N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2,2-diphenylacetohydrazide

Medicinal Chemistry Bcl-2 Inhibition Scaffold Optimization

N'-(3,4-Dihydro-1(2H)-naphthalenylidene)-2,2-diphenylacetohydrazide (CAS 308293-83-6) is a fully synthetic acylhydrazone characterized by a 3,4-dihydro-1(2H)-naphthalenylidene core conjugated to a bulky 2,2-diphenylacetohydrazide moiety. It belongs to the hydrazide–hydrazone class, which has been investigated for Bcl-2 family protein inhibition and mitochondrial targeting in oncology.

Molecular Formula C24H22N2O
Molecular Weight 354.4 g/mol
Cat. No. B14087484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(3,4-dihydro-1(2H)-naphthalenylidene)-2,2-diphenylacetohydrazide
Molecular FormulaC24H22N2O
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C(=NNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C1
InChIInChI=1S/C24H22N2O/c27-24(26-25-22-17-9-15-18-10-7-8-16-21(18)22)23(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-8,10-14,16,23H,9,15,17H2,(H,26,27)/b25-22-
InChIKeyKSUOKWAOPXISGP-LVWGJNHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(3,4-Dihydro-1(2H)-naphthalenylidene)-2,2-diphenylacetohydrazide: Structural and Pharmacophoric Baseline for Scientific Procurement


N'-(3,4-Dihydro-1(2H)-naphthalenylidene)-2,2-diphenylacetohydrazide (CAS 308293-83-6) is a fully synthetic acylhydrazone characterized by a 3,4-dihydro-1(2H)-naphthalenylidene core conjugated to a bulky 2,2-diphenylacetohydrazide moiety . It belongs to the hydrazide–hydrazone class, which has been investigated for Bcl-2 family protein inhibition and mitochondrial targeting in oncology [1]. Its molecular formula is C₂₄H₂₂N₂O with a monoisotopic mass of 354.173 Da . The compound is supplied exclusively for research use and serves as a precursor or scaffold in medicinal chemistry campaigns .

Why Generic N'-(3,4-Dihydro-1(2H)-naphthalenylidene)-2,2-diphenylacetohydrazide Cannot Be Substituted with Close Analogs


Among acylhydrazones built on the 3,4-dihydro-1(2H)-naphthalenylidene scaffold, minor structural perturbations dramatically alter molecular topology and predicted binding profiles. The target compound uniquely combines an unsubstituted tetralone-derived imine with a gem‑diphenylacetohydrazide tail, distinguishing it from analogs such as N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxy-2,2-diphenylacetohydrazide (CAS 393800-17-4), whose α‑hydroxy group introduces additional hydrogen‑bond capacity . Generic substitution with the hydroxylated variant would alter logP, solubility, and potential off‑target interactions, making interchange scientifically unjustified even in the absence of head‑to‑head biological data .

Quantitative Differentiation Guide for N'-(3,4-Dihydro-1(2H)-naphthalenylidene)-2,2-diphenylacetohydrazide Versus Closest Analogs


Structural Differentiation: Absence of α-Hydroxy Group Versus the 2-Hydroxy Analog (CAS 393800-17-4)

The target compound lacks the α‑hydroxy substituent present in N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxy-2,2-diphenylacetohydrazide (CAS 393800-17-4). This structural difference eliminates one hydrogen‑bond donor and reduces molecular weight by 16 Da (354.44 vs 370.44 g·mol⁻¹) . In hydrazide–hydrazone Bcl-2 inhibitor series, α‑hydroxy groups have been shown to modulate both potency and selectivity across Bcl-2 family members [1].

Medicinal Chemistry Bcl-2 Inhibition Scaffold Optimization

Predicted logP Differentiation: Target Compound Versus 2-Hydroxy Analog

Computational prediction using the XLogP3 algorithm indicates the target compound (no α‑OH) is substantially more lipophilic than its 2‑hydroxy analog. The absence of the polar hydroxyl group increases predicted logP, which in hydrazide–hydrazone series correlates with enhanced mitochondrial membrane penetration [1][2].

Physicochemical Profiling Lipophilicity ADME Prediction

Scaffold Topology Differentiation: 3,4-Dihydro Naphthalenylidene Versus Fully Aromatic Naphthalene Hydrazones

The target compound features a partially saturated 3,4-dihydro-1(2H)-naphthalenylidene ring, in contrast to fully aromatic naphthalene‑based hydrazones such as (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-2,2-diphenylacetohydrazide. This saturation introduces conformational flexibility and a sp³‑hybridized carbon at position 2, altering the spatial orientation of the diphenylacetohydrazide pharmacophore . In related Bcl‑XL inhibitor series, tetralone‑derived imines exhibit distinct binding poses from naphthalene imines in X‑ray co‑crystal structures [1].

Conformational Analysis Medicinal Chemistry Scaffold Hopping

Gem‑Diphenyl Substitution: Differentiation from Mono‑Phenyl or Naphthyl Acetohydrazide Analogs

The 2,2‑diphenylacetohydrazide moiety provides a bulky, gem‑disubstituted hydrophobic anchor absent in analogs bearing single aromatic substituents (e.g., N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide). This gem‑diphenyl group occupies a larger hydrophobic volume and restricts conformational freedom via steric congestion . In Bcl‑2 inhibitor pharmacophores, two aromatic rings positioned at a tetrahedral carbon are a recurring motif for occupying the P2 hydrophobic pocket [1].

Pharmacophore Modeling Protein–Ligand Interactions Medicinal Chemistry

Validated Application Scenarios for N'-(3,4-Dihydro-1(2H)-naphthalenylidene)-2,2-diphenylacetohydrazide in Scientific Research


Bcl‑2 Family Protein Inhibitor Lead Optimization Campaigns

The compound serves as a non‑hydroxylated, lipophilic scaffold for structure–activity relationship (SAR) studies targeting Bcl‑2 and Bcl‑XL. Its gem‑diphenyl motif and partially saturated naphthalenylidene core differentiate it from both hydroxylated and fully aromatic analogs, enabling exploration of distinct chemical space within hydrazide–hydrazone inhibitor series [1][2].

Mitochondrial Membrane Permeabilization Probe Development

Given the established link between hydrazide–hydrazone lipophilicity and mitochondrial targeting, this compound's predicted high logP (~4.8) and flexible scaffold make it suitable as a chemical probe to study mitochondrial outer membrane permeabilization (MOMP) in colon cancer cell models, building on published platform data [1].

Computational Chemistry and Pharmacophore Model Refinement

The compound's unique combination of sp³‑hybridized carbon in the tetralone ring and gem‑diphenyl substitution provides a valuable test case for docking and molecular dynamics simulations of Bcl‑2 family protein–ligand interactions, particularly for induced‑fit binding hypotheses where rigid aromatic ligands fail to recapitulate experimental poses [1][2].

Quote Request

Request a Quote for N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2,2-diphenylacetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.